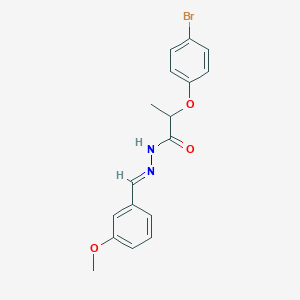![molecular formula C23H23NO2 B5848634 N-[4-(benzyloxy)phenyl]-4-phenylbutanamide](/img/structure/B5848634.png)
N-[4-(benzyloxy)phenyl]-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]-4-phenylbutanamide, also known as BPN14770, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
N-[4-(benzyloxy)phenyl]-4-phenylbutanamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-[4-(benzyloxy)phenyl]-4-phenylbutanamide increases cAMP levels, which can lead to the activation of various signaling pathways that are important for neuronal function and survival.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-4-phenylbutanamide has been shown to improve cognitive function and reduce the accumulation of toxic proteins in preclinical models of Alzheimer's disease and Fragile X syndrome. In addition, N-[4-(benzyloxy)phenyl]-4-phenylbutanamide has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(benzyloxy)phenyl]-4-phenylbutanamide in lab experiments is its selectivity for PDE4D, which reduces the risk of off-target effects. However, one limitation is that the compound has low aqueous solubility, which can make it difficult to work with in some experimental setups.
Future Directions
There are several potential future directions for the research on N-[4-(benzyloxy)phenyl]-4-phenylbutanamide. One direction is to further investigate its therapeutic potential in other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to optimize the compound's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Finally, the development of analogs of N-[4-(benzyloxy)phenyl]-4-phenylbutanamide with improved properties could also be explored.
Synthesis Methods
The synthesis of N-[4-(benzyloxy)phenyl]-4-phenylbutanamide involves the reaction of 4-benzyloxybenzaldehyde with 4-phenylbutyric acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-[4-(benzyloxy)phenyl]-4-phenylbutanamide.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4-phenylbutanamide has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. Preclinical studies have shown that N-[4-(benzyloxy)phenyl]-4-phenylbutanamide can improve cognitive function and reduce the accumulation of toxic proteins in the brain, which are key features of these disorders.
properties
IUPAC Name |
4-phenyl-N-(4-phenylmethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c25-23(13-7-12-19-8-3-1-4-9-19)24-21-14-16-22(17-15-21)26-18-20-10-5-2-6-11-20/h1-6,8-11,14-17H,7,12-13,18H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVZEGBMLMIUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![2-(4-methylphenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B5848575.png)
![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)
![3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5848602.png)



![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-ethyl-1-piperazinecarbothioamide](/img/structure/B5848625.png)
![[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)
![N-(2-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848631.png)
![2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide](/img/structure/B5848648.png)
